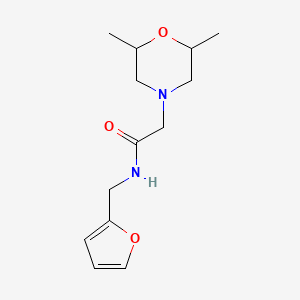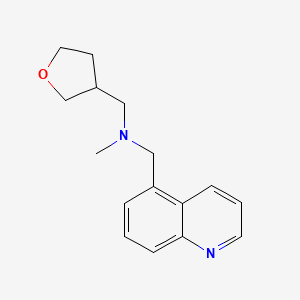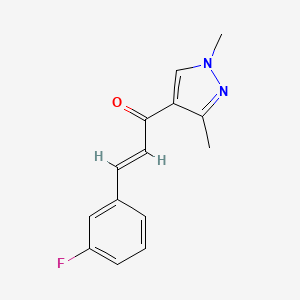
2-(2,6-dimethyl-4-morpholinyl)-N-(2-furylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-dimethyl-4-morpholinyl)-N-(2-furylmethyl)acetamide, also known as DMF, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMF is a white crystalline powder that is soluble in water and organic solvents. It is a derivative of furan and is commonly used as a solvent in organic synthesis.
作用機序
The exact mechanism of action of 2-(2,6-dimethyl-4-morpholinyl)-N-(2-furylmethyl)acetamide is not fully understood, but it is believed to work through multiple pathways. This compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the body's antioxidant response. This compound has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to increase the levels of glutathione, a key antioxidant in the body, and to decrease the levels of reactive oxygen species (ROS), which can cause oxidative damage to cells. This compound has also been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α).
実験室実験の利点と制限
2-(2,6-dimethyl-4-morpholinyl)-N-(2-furylmethyl)acetamide has several advantages as a research tool. It is a relatively inexpensive compound that is readily available. It is also stable under a wide range of conditions, making it easy to handle and store. However, this compound has some limitations as well. It is a reactive compound that can form adducts with proteins and other biomolecules, which can complicate data interpretation. Additionally, this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on 2-(2,6-dimethyl-4-morpholinyl)-N-(2-furylmethyl)acetamide. One area of interest is the development of new this compound derivatives with improved properties, such as increased potency or decreased toxicity. Another area of interest is the investigation of the role of this compound in other disease states, such as neurodegenerative diseases or cardiovascular disease. Finally, there is potential for the use of this compound in combination with other drugs or therapies to enhance their efficacy.
合成法
2-(2,6-dimethyl-4-morpholinyl)-N-(2-furylmethyl)acetamide can be synthesized through a variety of methods, including the reaction of furfurylamine with 2,6-dimethylmorpholine and acetic anhydride. The reaction is typically carried out under acidic conditions at elevated temperatures. Other methods of synthesis include the reaction of furfurylamine with 2,6-dimethylmorpholine and acetic acid, and the reaction of furfurylamine with 2,6-dimethylmorpholine and acetyl chloride.
科学的研究の応用
2-(2,6-dimethyl-4-morpholinyl)-N-(2-furylmethyl)acetamide has been extensively studied for its potential applications in various scientific fields. It has been found to have anti-inflammatory and immunomodulatory properties, making it a promising candidate for the treatment of autoimmune diseases such as multiple sclerosis. This compound has also been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines.
特性
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-10-7-15(8-11(2)18-10)9-13(16)14-6-12-4-3-5-17-12/h3-5,10-11H,6-9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPITCZNABFOAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-ethyl-4-{[2-(6-methoxy-2,3-dihydro-1H-inden-5-yl)-1H-imidazol-1-yl]methyl}pyrrolidin-2-one](/img/structure/B5319753.png)
![N-{3-(4-chlorophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}valine](/img/structure/B5319760.png)
![2-(2-ethoxy-4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5319761.png)
![1'-furo[3,2-c]pyridin-4-yl-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5319780.png)
![N-{4-[N-(1H-indol-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5319786.png)
![5-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]thiophene-2-carboxylic acid](/img/structure/B5319797.png)

![ethyl 7-amino-6-cyano-8-(2-methoxybenzylidene)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1-carboxylate](/img/structure/B5319811.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5319823.png)
![N-[6-(dimethylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-4-methylbenzamide](/img/structure/B5319826.png)

![5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5319840.png)
